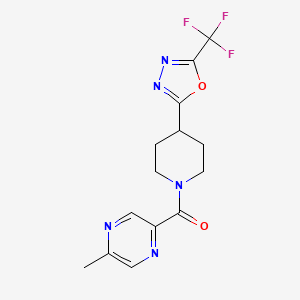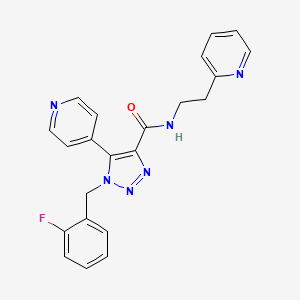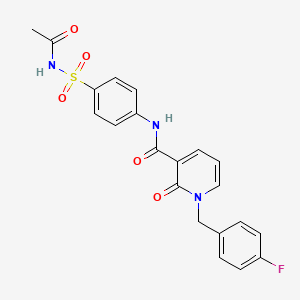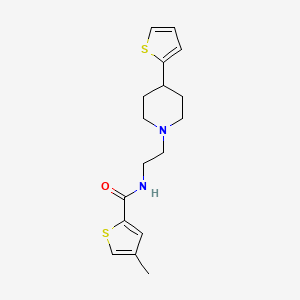
Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a chemical compound with the CAS Number: 2260937-80-0 . It has a molecular weight of 218.24 . It is stored at a temperature of -10 degrees and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1 . This indicates that the compound contains a cyclopentane ring with a difluoromethoxy group and a carboxylate group. The potassium ion is also part of the compound .Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of -10 degrees . It has a molecular weight of 218.24 .Aplicaciones Científicas De Investigación
Deoxyfluorination of Carboxylic Acids
A study by Mao, Kramer, and Sun (2021) explores the deoxyfluorination reaction of carboxylic acids using potassium fluoride (KF) and highly electron-deficient fluoroarenes, producing acyl fluorides with moderate to excellent yield. This method represents a significant advancement in the synthesis of fluorinated compounds, essential for pharmaceuticals and agrochemicals (Siyu Mao, J. Kramer, Haoran Sun, 2021).
Stability and Degradation of Fluorotelomer Sulfonate
Yang et al. (2014) evaluated the degradability of 6:2 fluorotelomer sulfonate potassium salt under various advanced oxidation processes. This research is crucial for understanding the environmental impact and degradation pathways of fluorinated compounds, often used as mist suppressants in industrial applications (Xiaoli Yang, Jun Huang, Kunlun Zhang, Gang Yu, S. Deng, Bin Wang, 2014).
Trifluoromethyl-Substituted Cyclopropanes Synthesis
Ahunovych et al. (2023) developed a method for preparing CF3-cyclopropanes using deoxyfluorination of cyclopropane carboxylic acids or their salts with sulfur tetrafluoride, highlighting the utility of potassium salts in organic synthesis for creating valuable building blocks for medicinal chemistry (Volodymyr Ahunovych, Anton A. Klipkov, M. Bugera, Karen V. Tarasenko, Serhii A. Trofymchuk, Oleh Stanko, Andrii Boretskyi, Mykola Zheludenko, I. V. Sadkova, Pavel K. Mykhailiuk, 2023).
Copper-Catalyzed Trifluoromethylation
Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source for CF(3) nucleophiles in copper-catalyzed trifluoromethylation reactions. This crystalline salt enables the conversion of various aryl iodides into benzotrifluorides, showcasing the versatility of potassium salts in facilitating trifluoromethylation (Thomas Knauber, F. Arikan, G. Röschenthaler, L. Goossen, 2011).
Potassium Perylene-Tetracarboxylate for K-Ion Batteries
Wang et al. (2019) utilized potassium perylene-3,4,9,10-tetracarboxylate as an organic anode for potassium-ion batteries, demonstrating its two-electron redox behavior and high stability over extensive cycling. This research highlights the potential of potassium salts in energy storage applications (Chuan Wang, Wu Tang, Zeyi Yao, Bei Cao, Cong Fan, 2019).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Mecanismo De Acción
Target of Action
The primary targets of Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate are currently unknown . The compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences multiple pathways, leading to downstream effects on cellular functions . More research is needed to map out these pathways and understand their implications .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
It is likely that the compound exerts its effects through its interaction with its targets, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, temperature, and more .
Propiedades
IUPAC Name |
potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATBJOKCWLHHHJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)[O-])OC(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2-(Trifluoromethyl)-1,3-thiazolidin-3-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2843896.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2843897.png)

![4-[1-(2-Morpholin-4-ylethyl)pyrazole-4-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2843899.png)


![8-methyl-3-oxo-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium iodide](/img/structure/B2843904.png)
![2-[[1-(2,3-Dimethoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2843906.png)
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2-fluorophenyl)azetidine-1-carboxamide](/img/structure/B2843908.png)
![3-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2843909.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[(2-chlorophenyl)methyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B2843910.png)
![Methyl 2-(3,5-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2843911.png)